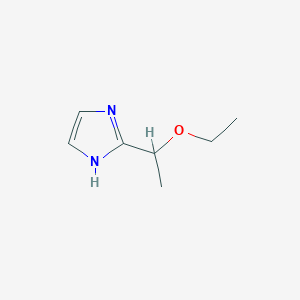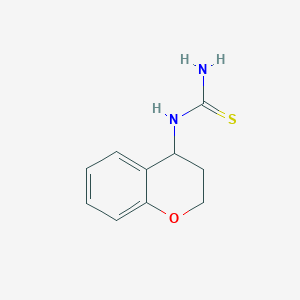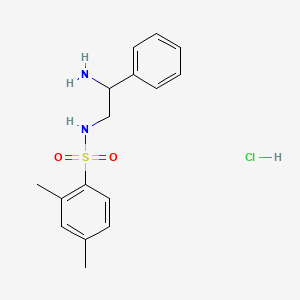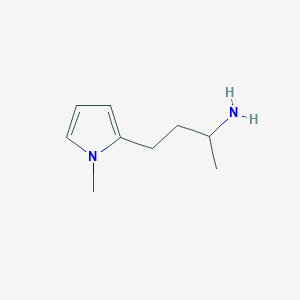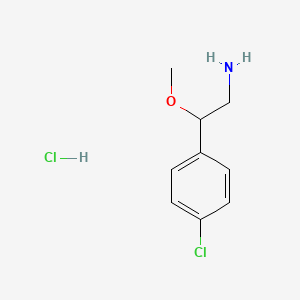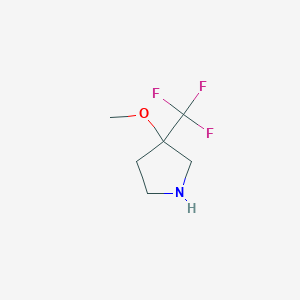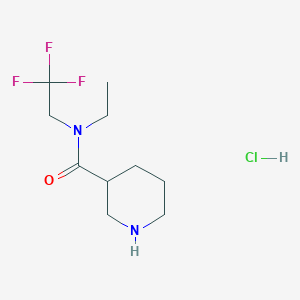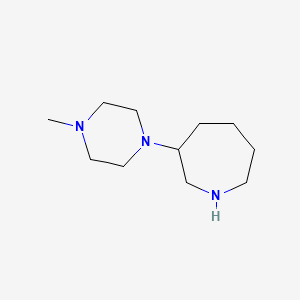
3-(4-Methylpiperazin-1-yl)azepane
説明
3-(4-Methylpiperazin-1-yl)azepane, also known as MPAA, is a heterocyclic compound that has been of interest in the scientific community due to its diverse range of applications. It has a molecular formula of C11H23N3 and a molecular weight of 197.32 g/mol .
Synthesis Analysis
The synthesis of compounds similar to 3-(4-Methylpiperazin-1-yl)azepane has been reported in the literature. For instance, a procedure has been developed and optimized for the synthesis of 3-{[4-methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones by an unusual version of the Morita–Baylis–Hillman reaction .Molecular Structure Analysis
The molecular structure of 3-(4-Methylpiperazin-1-yl)azepane has been analyzed using various techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction . The conformational analysis results showed that the optimized DFT molecular structure was in good agreement with the X-ray diffraction value .Physical And Chemical Properties Analysis
3-(4-Methylpiperazin-1-yl)azepane is a solid compound . Its molecular weight is 197.32 g/mol , and its molecular formula is C11H23N3 .科学的研究の応用
Antiprotozoal Activity
Azepane derivatives have shown promising antiprotozoal activity, particularly against Plasmodium falciparum and Trypanosoma brucei rhodesiense. For instance, ω-Aminoacyl and -alkyl derivatives of 4-(4-methylpiperazin-1-yl)bicyclo[2.2.2]octan-2-amines demonstrated significant activity, with some compounds exhibiting high antiplasmodial and antitrypanosomal effects. This suggests their potential as therapeutic agents for protozoal infections (Faist et al., 2013).
Protein Kinase B (PKB) Inhibition
Azepane derivatives have also been explored for their inhibitory activity against Protein Kinase B (PKB), a key regulator in various cellular processes. Novel azepane compounds were synthesized and evaluated, showing potent PKB inhibition, which is crucial for developing new cancer therapies. This includes the successful design of plasma-stable compounds with significant in vitro activity (Breitenlechner et al., 2004).
Ionic Liquids and Electrochemical Applications
Azepane has been used as a starting material for synthesizing a new family of ionic liquids with wide electrochemical windows. These azepanium ionic liquids present low viscosity and high conductivity, making them promising for applications as electrolytes in batteries and other electrochemical devices (Belhocine et al., 2011).
Synthesis of Pharmaceutical Intermediates
Azepane isomers have been identified in the synthesis of pharmaceutical intermediates, such as in the case of AM-2233 and AM-1220. These compounds have been found in commercial products and serve as precursors for further chemical modifications for drug development (Nakajima et al., 2012).
Antimicrobial Activity
Derivatives of azepane have demonstrated antimicrobial activity, offering a basis for developing new antibiotics and antifungal agents. For example, specific azepane-containing benzothiazole derivatives were synthesized and showed potential as antimicrobial agents against various bacterial and fungal strains (Shafiq et al., 2016).
Safety And Hazards
特性
IUPAC Name |
3-(4-methylpiperazin-1-yl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-13-6-8-14(9-7-13)11-4-2-3-5-12-10-11/h11-12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVKOVOCKMCNCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperazin-1-yl)azepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



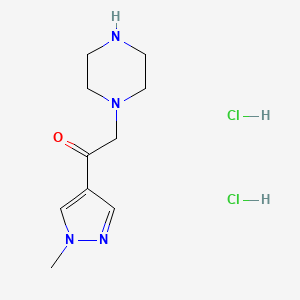
![3-Ethoxyspiro[3.5]nonan-1-amine](/img/structure/B1423288.png)
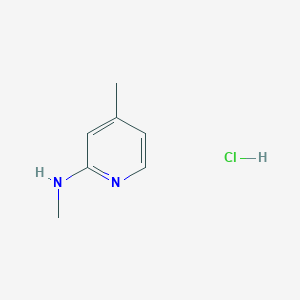
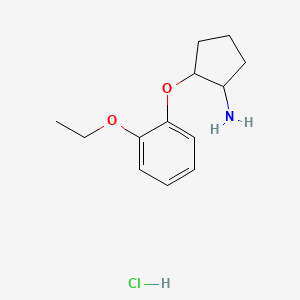
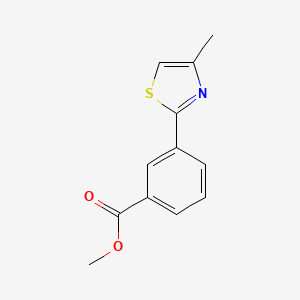
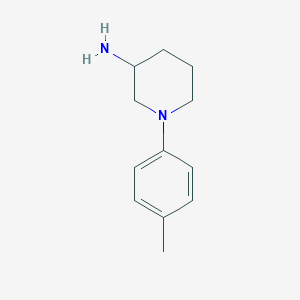
![1-[(1-Aminopropan-2-yl)oxy]-3-chlorobenzene hydrochloride](/img/structure/B1423295.png)
